molecular formula C18H22N2O4S B1450185 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid CAS No. 1677681-02-5

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B1450185
CAS No.: 1677681-02-5
M. Wt: 362.4 g/mol
InChI Key: CBMTWQVOOWMNQX-UHFFFAOYSA-N
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Description

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is noted that this compound is an intermediate in the synthesis ofBrexpiprazole . Brexpiprazole is known to act on multiple targets, including serotonin, dopamine, and adrenergic receptors.

Mode of Action

Given its role as an intermediate in the synthesis of Brexpiprazole , it may be inferred that it might interact with similar targets and exert similar effects.

Biochemical Pathways

As an intermediate in the synthesis of Brexpiprazole , it may be involved in similar pathways, such as the modulation of serotonin, dopamine, and adrenergic signaling

Pharmacokinetics

The compound’s predicted properties include a boiling point of 554.7±50.0 °C and a density of 1.312±0.06 g/cm3 . Its pKa is predicted to be 3.94±0.30 , which could influence its absorption and distribution in the body

Biological Activity

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₇H₂₂N₂O₂S
  • Molecular Weight : 318.43 g/mol
  • CAS Number : 1191901-07-1

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in the pathogenesis of Alzheimer's disease. In vitro studies have demonstrated an IC₅₀ value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
  • Neuroprotective Effects :
    • In cellular models, this compound has been observed to protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, it improved cell viability significantly when co-administered with Aβ, indicating a protective role against oxidative stress and inflammatory responses .
  • Anti-inflammatory Activity :
    • The compound has been associated with a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures exposed to Aβ, suggesting its potential utility in mitigating neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeResultReference
β-secretase InhibitionIC₅₀ = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Cell Viability ImprovementIncreased from 43.78% to 62.98% with Aβ co-treatment
Reduction in TNF-α LevelsSignificant decrease observed

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed outcomes:

  • In a scopolamine-induced model of cognitive impairment, the compound did not show significant differences compared to control treatments like galantamine, possibly due to bioavailability issues in the brain .

Case Study 1: Neuroprotection Against Aβ Toxicity

A study investigated the neuroprotective effects of the compound on astrocytes exposed to Aβ peptides. Results indicated that pre-treatment with the compound significantly improved cell viability compared to untreated controls, highlighting its potential as a neuroprotective agent.

Case Study 2: Cognitive Impairment Model

In an animal model designed to mimic Alzheimer's disease symptoms, administration of the compound alongside scopolamine did not yield significant cognitive improvements when compared to standard treatments. This suggests further research is needed to optimize delivery methods or formulations for enhanced efficacy .

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-18(2,3)24-17(23)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(25-14)16(21)22/h4-6,11H,7-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMTWQVOOWMNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(SC3=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677681-02-5
Record name 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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